molecular formula C17H16N2O3S2 B2355700 Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate CAS No. 681156-32-1

Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2355700
CAS No.: 681156-32-1
M. Wt: 360.45
InChI Key: BMTPWTQEOASDSG-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique thiophene ring structure, which is substituted with various functional groups, including an ethyl ester, a methyl group, a benzamido group, and a thiocyanato group.

Preparation Methods

The synthesis of Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the ester group: This is typically done through esterification reactions.

    Addition of the benzamido group: This step involves the reaction of the intermediate with a benzoyl chloride derivative.

    Incorporation of the thiocyanato group: This can be achieved through a nucleophilic substitution reaction using thiocyanate salts.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiocyanato group to an amine or other functional groups.

    Substitution: The benzamido and thiocyanato groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It has been investigated for its potential use as an antitubercular agent, showing moderate to excellent bioactivity against certain bacterial strains.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme polyketide synthase 13, which is involved in the biosynthesis of mycolic acid in tuberculosis bacteria . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Comparison with Similar Compounds

Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 3-methyl-5-(4-methylbenzamido)-4-(phenylcarbamoyl)thiophene-2-carboxylate: This compound has a phenylcarbamoyl group instead of a thiocyanato group, which may affect its chemical reactivity and biological activity.

    Methyl 2-(4-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound has a different ring structure, which may influence its properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-methyl-5-[(4-methylbenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-4-22-17(21)14-11(3)13(23-9-18)16(24-14)19-15(20)12-7-5-10(2)6-8-12/h5-8H,4H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTPWTQEOASDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C)SC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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